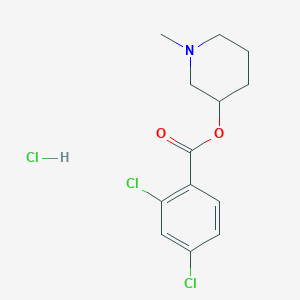
1-methyl-3-piperidinyl 2,4-dichlorobenzoate hydrochloride
Descripción general
Descripción
1-methyl-3-piperidinyl 2,4-dichlorobenzoate hydrochloride (MPDPH) is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MPDPH has been used in the study of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
1-methyl-3-piperidinyl 2,4-dichlorobenzoate hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well-documented. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been shown to protect against the neurotoxic effects of beta-amyloid protein, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-3-piperidinyl 2,4-dichlorobenzoate hydrochloride in lab experiments include its potent inhibitory effect on acetylcholinesterase, its ability to improve cognitive function and memory, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments. For example, it may not accurately reflect the effects of the compound in vivo, and it may have off-target effects that could confound the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-piperidinyl 2,4-dichlorobenzoate hydrochloride. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of interest is the study of the effects of this compound on other neurotransmitters and receptors in the brain. Finally, there is also interest in the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurological disorders.
Conclusion
In conclusion, this compound (this compound) is a potent inhibitor of acetylcholinesterase that has been used extensively in scientific research. It has been shown to improve cognitive function and memory and to protect against the neurotoxic effects of beta-amyloid protein. While there are some limitations to using this compound in lab experiments, it remains an important tool for the study of neurological disorders. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of acetylcholinesterase and the study of its effects on other neurotransmitters and receptors in the brain.
Aplicaciones Científicas De Investigación
1-methyl-3-piperidinyl 2,4-dichlorobenzoate hydrochloride has been used extensively in scientific research as an acetylcholinesterase inhibitor. It has been used in the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been shown to protect against the neurotoxic effects of beta-amyloid protein.
Propiedades
IUPAC Name |
(1-methylpiperidin-3-yl) 2,4-dichlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c1-16-6-2-3-10(8-16)18-13(17)11-5-4-9(14)7-12(11)15;/h4-5,7,10H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMDEULDLBGUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(diphenylmethyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3968145.png)


![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3968170.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3968176.png)
![ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate](/img/structure/B3968180.png)



![1-methyl-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968215.png)
![isopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968229.png)
![1-[1-(2-fluorobenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968235.png)

